molecular formula C7H14N2O B1609707 N-methylpiperidine-2-carboxamide CAS No. 53941-92-7

N-methylpiperidine-2-carboxamide

Cat. No. B1609707
CAS RN: 53941-92-7
M. Wt: 142.2 g/mol
InChI Key: OHSDIYRKGMNZBC-UHFFFAOYSA-N
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Description

N-methylpiperidine-2-carboxamide (NMP-2-C) is an organic compound that has been studied for its potential biomedical applications. NMP-2-C is a structural isomer of piperidine-2-carboxamide, which is a component of the anti-inflammatory drug ibuprofen. NMP-2-C has been studied as a potential therapeutic agent for a range of conditions, including inflammation, pain, and cancer. It has recently gained attention for its potential use in laboratory experiments to study the biochemical and physiological effects of NMP-2-C on various tissues and organs.

Scientific Research Applications

Drug Design and Development

N-methylpiperidine-2-carboxamide: derivatives are integral in the design and development of new pharmaceuticals. Due to their structural versatility, they can interact with various biological targets, leading to potential therapeutic applications. The piperidine moiety is a common element in many drugs, contributing to their efficacy and pharmacokinetic properties .

Synthesis of Bioactive Molecules

The compound serves as a precursor in synthesizing bioactive molecules, particularly in creating compounds with potential antiviral, antibacterial, and anticancer properties. Its ability to undergo various chemical reactions makes it a valuable starting material for constructing complex molecules .

Neurological Research

In neurological research, N-methylpiperidine-2-carboxamide and its analogs are used to study neurotransmitter processes, especially those involving acetylcholine and dopamine. This research can lead to breakthroughs in treating neurodegenerative diseases and psychiatric disorders .

Agricultural Chemistry

This compound is also explored in agricultural chemistry for developing new pesticides and herbicides. Its structural framework allows for the creation of substances that can selectively target pests without harming crops or the environment .

Material Science

In material science, piperidine derivatives are investigated for their potential use in creating novel polymers and coatings. These materials could have unique properties such as increased durability, resistance to chemicals, and improved thermal stability .

Analytical Chemistry

N-methylpiperidine-2-carboxamide: can be used as a reagent or a catalyst in analytical chemistry to facilitate various chemical reactions. This can improve the efficiency and accuracy of analytical methods and the detection of other compounds .

Chemical Biology

In chemical biology, the compound is utilized to probe biological systems and understand the molecular basis of disease. It can be incorporated into larger molecules to study their interaction with biological targets and pathways .

Environmental Science

Lastly, research into N-methylpiperidine-2-carboxamide extends to environmental science, where it may be used to develop agents that can remediate pollutants or act as indicators of environmental quality .

properties

IUPAC Name

N-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-4-2-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSDIYRKGMNZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433677, DTXSID20902693
Record name N-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpiperidine-2-carboxamide

CAS RN

53941-92-7
Record name N-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpiperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The general procedure of Referential Example 131 was repeated through use of N-benzyloxypiperidine-2-carboxylic acid (2.0 g) and 1.0 M methylamine in tetrahydrofuran (4 mL), to thereby give the title compound as an oily product (970 mg, quantitative amount).
Name
N-benzyloxypiperidine-2-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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